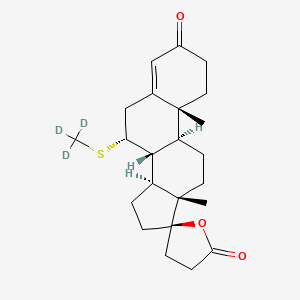

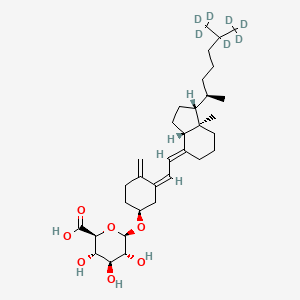

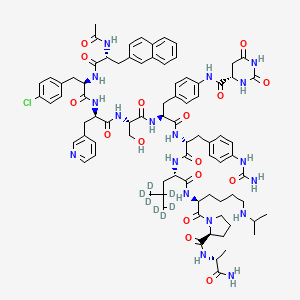

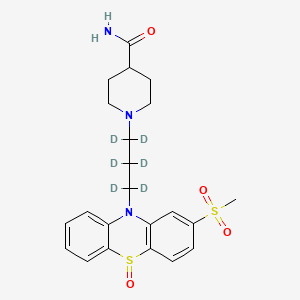

![molecular formula C43H65N11O13S2 B12413330 [Glu4]-Oxytocin](/img/structure/B12413330.png)

[Glu4]-Oxytocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[Glu4]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the fourth amino acid in the oxytocin sequence with glutamic acid. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [Glu4]-Oxytocin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The specific substitution of the fourth amino acid with glutamic acid is achieved through the use of protected glutamic acid derivatives. The peptide chain is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Analyse Des Réactions Chimiques

Types of Reactions: [Glu4]-Oxytocin undergoes various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the compound’s stability and activity.

Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides.

Substitution: The glutamic acid residue can participate in substitution reactions, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles under controlled pH and temperature.

Major Products:

Oxidation: Oxidized this compound with altered disulfide bonds.

Reduction: Linear this compound.

Substitution: Modified this compound with different side chains.

Applications De Recherche Scientifique

[Glu4]-Oxytocin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and receptor binding.

Medicine: Explored for potential therapeutic uses, including labor induction and social behavior modulation.

Industry: Utilized in the development of peptide-based drugs and biotechnological applications.

Mécanisme D'action

[Glu4]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. The binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. This leads to various physiological responses, such as uterine contractions and social bonding behaviors.

Comparaison Avec Des Composés Similaires

Oxytocin: The natural hormone with a similar sequence but without the glutamic acid substitution.

Carbetocin: A synthetic analog with a longer half-life used in obstetrics.

Desmopressin: A synthetic peptide with antidiuretic properties.

Uniqueness: [Glu4]-Oxytocin is unique due to the specific substitution of the fourth amino acid with glutamic acid, which imparts distinct biochemical and pharmacological properties. This modification can enhance receptor binding affinity and stability, making it a valuable tool in research and therapeutic applications.

Propriétés

Formule moléculaire |

C43H65N11O13S2 |

|---|---|

Poids moléculaire |

1008.2 g/mol |

Nom IUPAC |

3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |

InChI |

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |

Clé InChI |

ANHHFWYHJRAVNA-DSZYJQQASA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

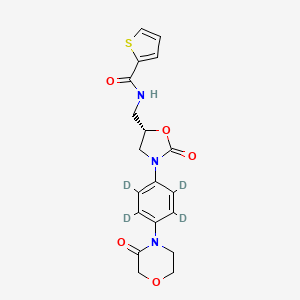

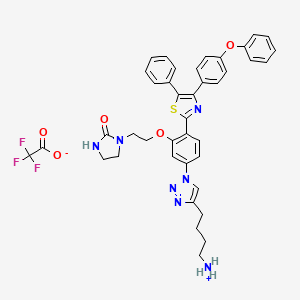

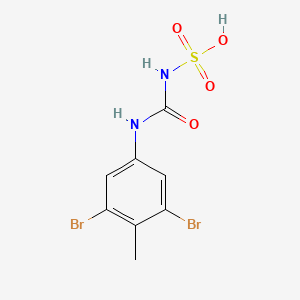

![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)